molecular formula C10H17ClO B13315482 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13315482
M. Wt: 188.69 g/mol
InChI Key: QXHSPOVUVLWJSH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde (CAS 1936683-15-6) is a specialized organic compound with a molecular formula of C10H17ClO and a molecular weight of 188.69 g/mol . This molecule features a cyclohexane ring core that is substituted with both a reactive 2-chloroethyl chain and an aldehyde functional group, with an additional methyl group providing steric influence. The presence of these distinct functional moieties makes this compound a valuable intermediate in organic synthesis and medicinal chemistry research. The aldehyde group is a versatile handle for condensation and nucleophilic addition reactions, such as the formation of Schiff bases, while the 2-chloroethyl side chain can serve as an alkylating agent or be utilized in cyclization reactions to form nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals . As such, researchers can employ this chemical in the design and synthesis of novel compound libraries, particularly for developing potential therapeutic agents. It may also find application in materials science as a building block for more complex molecular architectures. This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

1-(2-chloroethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H17ClO/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9H,2-7H2,1H3

InChI Key

QXHSPOVUVLWJSH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCCl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde typically involves the reaction of 2-methylcyclohexanone with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following compounds share structural similarities with 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde, differing in substituents or functional groups:

Compound Name Molecular Formula Key Features Molecular Weight (g/mol) Octanol/Water Partition Coefficient (Log P)
This compound C₁₀H₁₅ClO Chloroethyl, methyl, aldehyde groups 186.68 ~2.5 (predicted)
2-Methylcyclohex-1-ene-1-carbaldehyde C₈H₁₂O Cyclohexene ring, methyl, aldehyde 124.18 1.8
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) C₉H₁₆ClN₃O₂ Chloroethyl, nitrosourea, cyclohexyl 234.70 2.9
(3E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde C₈H₇ClO₂ Chloro, hydroxymethylene, aldehyde 170.59 ~1.6 (estimated)

Key Observations :

  • The presence of the chloroethyl group enhances lipophilicity (higher Log P) compared to non-chlorinated analogues like 2-methylcyclohexene-1-carbaldehyde .
  • Nitrosourea derivatives (e.g., CCNU) exhibit higher Log P values (~2.9) due to the cyclohexyl and nitrosourea groups, favoring blood-brain barrier penetration .
  • The aldehyde group in this compound introduces electrophilic reactivity, enabling nucleophilic additions or condensations, unlike the carbamoylating activity of nitrosoureas .

Reactivity and Degradation Pathways

  • This compound :

    • The chloroethyl group may undergo hydrolysis or elimination to form reactive intermediates (e.g., ethylene derivatives or chlorohydrins) .
    • The aldehyde group is susceptible to oxidation, forming carboxylic acids, or nucleophilic attack by proteins or nucleic acids .
  • CCNU and Related Nitrosoureas: Degrade via two pathways: (1) hydrolysis to cyclohexyl isocyanate (carbamoylating agent) and 2-chloroethyl diazene hydroxide (alkylating agent); (2) formation of 2-chloroethanol, acetaldehyde, and vinyl chloride . Alkylating activity correlates with cytotoxicity, while carbamoylating activity contributes to delayed toxicity .
Cytotoxicity and Mechanism of Action:
  • This compound: Limited direct biological data are available. The aldehyde group may react with cellular nucleophiles (e.g., glutathione or lysine residues), altering protein function .
  • CCNU :

    • Exhibits dual activity: alkylation (via chloroethyl intermediates) and carbamoylation (via cyclohexyl isocyanate).
    • Alkylation causes DNA cross-links, leading to apoptosis, while carbamoylation inhibits DNA repair enzymes .
    • Therapeutic index depends on balancing alkylating potency and solubility; optimal agents have high alkylation, low carbamoylation, and moderate Log P (~2.5–3.0) .
  • 2-Methylcyclohexene-1-carbaldehyde :

    • Lacks alkylating groups, reducing cytotoxicity. Primarily used in organic synthesis .
Toxicity Profiles:
Compound Major Toxicities Therapeutic Index (TI)
This compound Predicted: Myelosuppression, neurotoxicity Not established
CCNU Delayed myelosuppression, nephrotoxicity TI = 1.5–2.0
Methyl-CCNU Similar to CCNU, higher hematologic risk TI = 1.2–1.8

Notes:

  • CCNU’s delayed toxicity (4–6 weeks post-administration) complicates dosing .
  • Aldehyde-containing compounds may exhibit acute neurotoxicity due to protein adduct formation .

Biological Activity

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique chemical structure, has been studied for its interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 188.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of modifying biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, influencing signaling pathways and cellular responses.

Biological Activity Studies

Research has focused on evaluating the compound's efficacy in various biological assays. Below are summarized findings from notable studies:

StudyBiological Activity ObservedMethodology
Study 1Antitumor activity in vitroCell line assays measuring proliferation inhibition
Study 2Antimicrobial propertiesDisk diffusion method against bacterial strains
Study 3Cytotoxic effects on cancer cellsMTT assay to assess cell viability

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Effects : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Properties : Research exploring the neuroprotective effects of this compound revealed its ability to reduce oxidative stress in neuronal cell cultures, indicating a possible role in neurodegenerative disease treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Oxidation of Alcohols : Use oxidizing agents like KMnO₄/Ce(IV) in acetonitrile to convert cyclohexanol derivatives to aldehydes .
  • Chloroethyl Introduction : Employ nucleophilic substitution (SN2) reactions on pre-functionalized cyclohexane derivatives using 2-chloroethyl halides. Steric hindrance from the methyl group may necessitate elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
  • Yield Optimization : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Typical yields range from 45–65% depending on substituent positioning .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the aldehyde proton (δ ~9.8–10.0 ppm) and chloroethyl group (δ ~3.4–3.6 ppm for CH₂Cl). Methylcyclohexane carbons appear between δ 20–35 ppm .
  • IR Spectroscopy : Identify C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) and ESI+ mode for molecular ion detection (theoretical m/z = 216.7) .

Q. How does the chloroethyl group affect the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 30 days. Analyze via HPLC to quantify decomposition (e.g., hydrolysis to cyclohexane-1-carbaldehyde derivatives).
  • Light Sensitivity : Shield from UV exposure to prevent radical-mediated C-Cl bond cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroethyl group in nucleophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare SN1 vs. SN2 pathways using polar protic (e.g., ethanol) vs. aprotic solvents (e.g., DMSO). Monitor activation energy via Arrhenius plots.
  • Steric Effects : The methyl group at position 2 hinders backside attack, favoring SN1 mechanisms in sterically congested environments .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and identify regioselectivity trends .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model binding poses with proteins (e.g., cytochrome P450). Prioritize residues forming hydrogen bonds with the aldehyde group .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Key metrics: RMSD (<2 Å), binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Compare studies for variations in assay conditions (e.g., cell lines, incubation time). For example, IC₅₀ discrepancies in cytotoxicity assays may arise from differences in cell permeability .
  • Isomer Control : Verify enantiomeric purity via chiral HPLC. Biological activity may vary between (R) and (S) configurations .
  • Batch Reproducibility : Cross-validate results using independently synthesized batches and standardized protocols .

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